L-Flamprop-isopropyl

Description

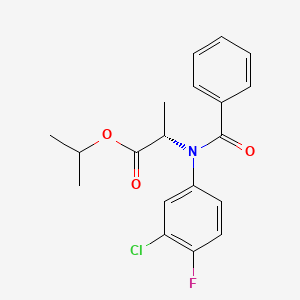

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl (2S)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVXBIIHQGXQRQ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042095 | |

| Record name | L-Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57973-67-8 | |

| Record name | N-Benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57973-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Flamprop-isopropyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057973678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-ISOPROPYL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QF55LD93S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Flamprop-isopropyl: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Flamprop-isopropyl, also known as Flamprop-M-isopropyl, is the herbicidally active stereoisomer of the arylalanine herbicide flamprop-isopropyl.[1] As a selective, post-emergent herbicide, it has been utilized for the control of wild oats and other grass weeds, primarily in cereal crops like wheat and triticale.[2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, synthesis, and analytical methodologies, tailored for a scientific audience.

Chemical Structure and Identification

This compound is the (R)-enantiomer of isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-alaninate. The presence of a chiral center at the alpha-carbon of the alanine moiety gives rise to its stereospecific activity.[1]

| Identifier | Value |

| IUPAC Name | propan-2-yl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate[3] |

| CAS Number | 63782-90-1[3] |

| Molecular Formula | C₁₉H₁₉ClFNO₃[3] |

| Molecular Weight | 363.8 g/mol [3] |

| Canonical SMILES | C--INVALID-LINK--N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2[3] |

| InChI Key | IKVXBIIHQGXQRQ-CYBMUJFWSA-N[3] |

| Synonyms | Flamprop-M-isopropyl, (-)-Flamprop-isopropyl, WL 43425[1] |

Physicochemical and Toxicological Properties

A summary of the key physicochemical and toxicological properties of this compound is presented below. It is characterized by moderate water solubility and persistence in soil, with a generally low mammalian toxicity.[1][4]

| Property | Value |

| Appearance | White crystals[2] |

| Water Solubility | Moderate[4] |

| Volatility | Volatile[4] |

| Soil Persistence | Moderately persistent[4] |

| Mammalian Toxicity | Low[4] |

| Avian Toxicity | Moderately toxic[4] |

| Aquatic Organism Toxicity | Moderately toxic[4] |

| Honeybee Toxicity | Moderately toxic[4] |

| Earthworm Toxicity | Moderately toxic[4] |

Mechanism of Action

The precise molecular target of this compound has not been definitively elucidated, leading to its classification in the Herbicide Resistance Action Committee (HRAC) Group Z (or 0), designated for compounds with an unknown mode of action.[2][5] The primary herbicidal effect is the inhibition of cell elongation in the meristematic regions of susceptible plants.[1][2] This disruption of cell growth is the basis for its herbicidal activity. The selectivity observed in crops like wheat and barley is attributed to a more rapid de-esterification of the herbicide in these tolerant species compared to target weeds like wild oats.[2]

Putative Signaling Pathway Inhibition

While the direct target is unknown, it is hypothesized that this compound interferes with hormonal signaling pathways that regulate cell elongation. Plant hormones such as auxins and gibberellins are central to this process. They trigger a signaling cascade that leads to the activation of proton pumps in the cell membrane, resulting in acidification of the cell wall. This acidic environment activates enzymes like expansins, which loosen the cell wall, allowing for turgor-driven cell expansion.

Caption: Putative Plant Cell Elongation Signaling Pathway and Suspected Inhibition by this compound.

Experimental Protocols

Synthesis of this compound

The commercial production of this compound is a multi-step chemical synthesis designed to yield the stereospecific L-isomer.[1]

Methodology:

-

Preparation of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine: This intermediate is synthesized first.

-

Esterification: The prepared intermediate is then esterified with isopropyl alcohol. This reaction is typically conducted under controlled conditions, often requiring acid catalysis and precise temperature regulation to preserve the integrity of the chiral center.[1]

Caption: Generalized Synthesis Workflow for this compound.

Analytical Methods for Determination

The quantification of this compound in various matrices, such as environmental samples or agricultural products, can be achieved using chromatographic techniques. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) are common methods for the analysis of such pesticide residues.

General Protocol using Gas Chromatography:

-

Sample Preparation:

-

Extraction: The analyte is extracted from the sample matrix using an appropriate organic solvent. For solid samples, techniques like Soxhlet extraction or ultrasonic-assisted extraction can be employed.

-

Clean-up: The extract is purified to remove interfering co-extractives. This may involve solid-phase extraction (SPE) or liquid-liquid partitioning.

-

Concentration: The cleaned-up extract is concentrated to a suitable volume.

-

-

GC Analysis:

-

An aliquot of the prepared sample is injected into the gas chromatograph.

-

Separation: The components of the sample are separated on a capillary column (e.g., a non-polar or semi-polar column).

-

Detection: The separated components are detected by FID or MS. MS provides higher selectivity and allows for confirmation of the analyte's identity based on its mass spectrum.

-

-

Quantification: The concentration of this compound is determined by comparing its peak area or height to that of a known standard.

Caption: General Experimental Workflow for the Analysis of this compound.

Conclusion

This compound is a stereospecific herbicide with a mode of action centered on the inhibition of plant cell elongation. While its precise molecular target remains to be fully elucidated, its effects on plant growth are well-documented. The synthesis of the active L-isomer and its analysis in various matrices can be achieved through established chemical and analytical protocols. Further research into its specific molecular interactions could provide a deeper understanding of its herbicidal activity and potentially lead to the development of new, more targeted weed control agents.

References

- 1. Plant Signaling Hormones and Transcription Factors: Key Regulators of Plant Responses to Growth, Development, and Stress [mdpi.com]

- 2. Flamprop - Wikipedia [en.wikipedia.org]

- 3. Flamprop M-isopropyl | C19H19ClFNO3 | CID 94583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 5. Flamprop-isopropyl [sitem.herts.ac.uk]

L-Flamprop-isopropyl: A Technical Guide to its Mechanism of Action in Plants

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action for the herbicide L-Flamprop-isopropyl. Primarily used for the post-emergence control of wild oats (Avena fatua) in cereal crops, this compound is a selective, systemic herbicide.[1][2] It is absorbed through the leaves and translocated within the plant.[1] Its mode of action is initiated by the de-esterification of the parent molecule into its biologically active acid form, flamprop acid. The herbicidal selectivity between target weeds like wild oats and tolerant crops like wheat is primarily achieved through differential rates of metabolic detoxification.[3] While the precise molecular target has not been definitively elucidated, classifying it in the HRAC group Z (unknown mode of action), the principal physiological effect is the inhibition of cell elongation.[1][2] This guide details the biochemical pathways, presents quantitative efficacy data, and outlines key experimental protocols for its study.

Introduction

This compound, also known as Flamprop-M-isopropyl, is the stereospecific isopropyl ester of the L-isomer of flamprop.[1][4] This specificity is crucial for its herbicidal potency. As a member of the arylaminopropionic acid chemical class, it was a significant tool for managing grass weeds, particularly wild oats, in wheat and barley cultivation.[4][5][6]

-

IUPAC Name: isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alaninate[7]

-

Molecular Formula: C₁₉H₁₉ClFNO₃[8]

-

Herbicide Classification: HRAC Group Z; WSSA Group 0 (Mode of Action Unknown)[1][2]

Though now largely considered obsolete or discontinued, its unique mechanism of selectivity continues to be of scientific interest.[1][2]

Core Mechanism of Action

The herbicidal activity of this compound is a multi-step process involving uptake, translocation, metabolic activation, and interaction with a target site, critically governed by the plant's own metabolic machinery.

This compound is applied post-emergence and is absorbed by the leaves of the plant.[1] As a systemic herbicide, it is then translocated to meristematic tissues, the primary sites of plant growth.[9] Within the plant cells, the parent ester, which is effectively a pro-herbicide, undergoes rapid hydrolysis by esterase enzymes. This reaction cleaves the isopropyl group, yielding the phytotoxic molecule, flamprop acid. This bioactivation is essential for its herbicidal effects.[3][10]

The precise biochemical site of action for flamprop acid is not fully understood. However, the most consistently reported physiological effect is the inhibition of cell elongation .[1][2] This disruption of growth in the meristematic regions leads to stunting, followed by necrosis and eventual plant death in susceptible species.

Unlike many other selective graminicides that target the acetyl-CoA carboxylase (ACCase) enzyme involved in fatty acid biosynthesis, this compound is not classified as an ACCase inhibitor.[11][12] Its placement in the "unknown mode of action" group underscores its distinct mechanism.

The selectivity of this compound between wheat (tolerant) and wild oats (susceptible) is a classic example of metabolic differentiation.[3]

-

In susceptible plants like Avena fatua, the active flamprop acid is metabolized slowly. This allows the phytotoxin to accumulate at its target site, inhibit cell elongation, and cause plant death.[3]

-

In tolerant crops like wheat, the active acid is rapidly detoxified. The primary detoxification pathway involves aromatic ring hydroxylation followed by rapid conjugation with sugars (e.g., glucose) to form non-phytotoxic glycoside esters.[3] This prevents the herbicide from reaching a lethal concentration at the target site.

The differential metabolism pathway is visualized in the diagram below.

Caption: Differential metabolism of this compound in susceptible vs. tolerant plants.

Quantitative Efficacy Data

The efficacy of this compound is well-documented, particularly for reducing wild oat seed production, a strategy known as "selective spray-topping".[6]

Table 1: Efficacy of this compound on Wild Oat Seed Production

| Herbicide | Application Timing | Seed Production Reduction (%) | Reference |

|---|---|---|---|

| Flamprop-methyl | Late post-emergence | Up to 96% | [5] |

| Flamprop-M-methyl | Late post-emergence | Average of 97% |[5] |

Table 2: Influence of Adjuvants and Application Rates

| Treatment | Application Rate (g a.i. ha⁻¹) | Adjuvant | Effect on Wild Oat Control | Reference |

|---|---|---|---|---|

| Flamprop-M-methyl | 112.5 - 225.0 | Not specified | Consistently effective reduction in seed production | [6] |

| Flamprop-M-methyl | 168.8 | Uptake® Oil | Significantly improved efficacy vs. no adjuvant | [6] |

| Flamprop-M-isopropyl | Varies | Alcohol Ethoxylates | More efficacious than standard emulsifiable oil |[13] |

Key Experimental Protocols

Investigating the mechanism of action of herbicides like this compound requires specific and robust experimental designs.

This protocol is designed to elucidate the metabolic fate of this compound in tolerant and susceptible plant species.

Objective: To identify and quantify the metabolites of this compound over time in wheat and wild oats to confirm differential metabolism as the basis for selectivity.

Methodology:

-

Plant Growth: Cultivate wheat (e.g., Triticum aestivum 'Neepawa') and wild oat (Avena fatua) plants in a controlled environment (greenhouse or growth chamber) until they reach the 2- to 3-leaf stage.[3]

-

Herbicide Preparation: Synthesize or procure ¹⁴C-radiolabeled this compound (labeled on the phenyl ring or another stable position). Prepare a treatment solution with a known specific activity, including a surfactant as per typical field formulations.

-

Application: Apply a precise droplet of the ¹⁴C-labeled herbicide solution to the middle of the second leaf of each plant.

-

Time-Course Sampling: Harvest the entire shoot of treated plants at set time points (e.g., 0, 6, 24, 48, 96 hours) post-application.

-

Extraction:

-

Wash the treated leaf surface with an appropriate solvent (e.g., acetone:water) to recover unabsorbed herbicide.

-

Homogenize the plant tissue in a solvent like 80% methanol to extract the absorbed herbicide and its metabolites.

-

Centrifuge the homogenate to separate the soluble fraction from the solid plant debris.

-

-

Analysis and Quantification:

-

Analyze the surface wash and the methanol-soluble extract using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

-

Use Liquid Scintillation Counting (LSC) to quantify the total radioactivity in the surface wash, the extract, and the non-extracted plant residue.

-

Identify metabolites by comparing their retention times to that of authentic standards (parent ester, acid, and potential conjugates) and by using Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.

-

-

Data Interpretation: Compare the rate of parent compound disappearance and the rate of metabolite formation between the tolerant and susceptible species.

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for analyzing herbicide metabolism and selectivity.

This protocol tests the hypothesis that this compound or its active acid metabolite directly inhibits fatty acid biosynthesis, a common target for graminicides.

Objective: To determine if flamprop acid inhibits the incorporation of acetate into long-chain fatty acids in isolated plant plastids.

Methodology:

-

Plastid Isolation: Isolate intact plastids (chloroplasts from light-grown tissue or etioplasts from dark-grown tissue) from a susceptible plant (e.g., oat, Avena sativa).[12] Use methods involving gentle tissue homogenization and density gradient centrifugation to ensure plastid integrity.

-

Assay Buffer Preparation: Prepare an assay buffer containing necessary cofactors for fatty acid synthesis, such as ATP, CoA, Mg²⁺, and bicarbonate.[14]

-

Herbicide Treatment: Prepare serial dilutions of flamprop acid (the active metabolite) in the assay buffer. Include a no-herbicide control and a control with a known fatty acid synthesis inhibitor (e.g., diclofop).

-

Incubation:

-

Add the isolated plastids to the assay buffer containing the different herbicide concentrations.

-

Initiate the reaction by adding [¹⁴C]-acetate, the primary substrate for de novo fatty acid synthesis.[12]

-

Incubate the mixture under conditions that support fatty acid synthesis (e.g., in the light for chloroplasts to generate ATP and NADPH, or with supplied cofactors for etioplasts).[14]

-

-

Reaction Termination and Extraction:

-

Stop the reaction after a defined period (e.g., 20 minutes) by adding a strong base (e.g., KOH) to saponify the newly synthesized lipids.

-

Acidify the mixture and extract the free fatty acids into an organic solvent (e.g., hexane).

-

-

Quantification: Measure the amount of radioactivity incorporated into the extracted fatty acid fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of fatty acid synthesis for each herbicide concentration and determine the IC₅₀ value (the concentration of herbicide required to inhibit 50% of the enzyme activity). Compare this to the known inhibitor control.

Conclusion

This compound stands out as a selective herbicide whose efficacy is rooted in the biochemical disparity between crop and weed. It functions as a pro-herbicide, requiring in-planta activation to its phytotoxic acid form. Its selectivity is not due to differential uptake but rather the rapid metabolic detoxification in tolerant species like wheat, which contrasts with the slow metabolism in susceptible species like wild oats. While its ultimate molecular target remains unconfirmed, the resulting inhibition of cell elongation is the clear physiological basis of its herbicidal action. The detailed protocols provided herein offer a robust framework for further research into this and other herbicides with complex, metabolism-dependent modes of action.

References

- 1. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 2. Flamprop [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. caws.org.nz [caws.org.nz]

- 6. caws.org.nz [caws.org.nz]

- 7. Flamprop-isopropyl | C19H19ClFNO3 | CID 40520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 63782-90-1: Flamprop M-isopropyl | CymitQuimica [cymitquimica.com]

- 9. southeast.k-state.edu [southeast.k-state.edu]

- 10. Metabolism of [(14)C]Flamprop-isopropyl in suspension cultures from Medicago sativa and Phaseolus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reinvestigating adjuvants for the wild oat herbicide, flamprop-M-isopropyl. I. Glasshouse trials [agris.fao.org]

- 14. On the Light Dependence of Fatty Acid Synthesis in Spinach Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of L-Flamprop-isopropyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of L-Flamprop-isopropyl, a selective herbicide. The document outlines a plausible synthetic pathway, including the preparation of key intermediates and the final esterification step. Detailed experimental protocols for analogous reactions are provided to serve as a practical reference for laboratory synthesis. Quantitative data, where available, is summarized, and the overall synthetic strategy is visualized through a detailed workflow diagram. This guide is intended for researchers, scientists, and professionals involved in agrochemical synthesis and development.

Introduction

This compound, the isopropyl ester of the L-isomer of Flamprop, is a post-emergence herbicide effective against wild oats in wheat and barley. Its herbicidal activity is stereospecific, with the L-isomer exhibiting significantly higher potency. The synthesis of this compound, therefore, requires a stereocontrolled approach to ensure the desired enantiomeric purity of the final product. This guide details a common synthetic route, which involves the preparation of an N-acylated amino acid intermediate followed by esterification.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Preparation of the key amino acid intermediate: Synthesis of N-(3-chloro-4-fluorophenyl)-L-alanine.

-

N-acylation: Benzoylation of the amino acid intermediate to form N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine.

-

Esterification: Conversion of the N-benzoyl amino acid to its isopropyl ester, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

The following sections provide detailed experimental procedures for key transformations in the synthesis of this compound. It is important to note that while direct protocols for every step were not available in the literature, the following represents established methods for analogous reactions and should serve as a robust starting point for synthesis.

Stage 1: Synthesis of N-(3-chloro-4-fluorophenyl)-L-alanine (Intermediate 1)

The synthesis of this intermediate can be approached through several methods, including the reductive amination of a suitable keto-acid or a nucleophilic aromatic substitution reaction. A common route involves the reaction of 3-chloro-4-fluoroaniline with an L-alanine derivative.

Representative Protocol (based on analogous reactions):

Stage 2: N-Benzoylation of N-(3-chloro-4-fluorophenyl)-L-alanine (Intermediate 2)

The introduction of the benzoyl group is a critical step. The following is a general and effective method for the N-benzoylation of amino acids.

Experimental Protocol (Adapted from the synthesis of N-benzoyl-L-alanine)[2]:

-

Dissolve N-(3-chloro-4-fluorophenyl)-L-alanine (1.0 equivalent) in a 2N aqueous solution of sodium hydroxide (2.4 equivalents) while cooling in an ice bath (0-5 °C).

-

In a separate vessel, prepare a solution of benzoyl chloride (1.1 equivalents) in a suitable organic solvent (e.g., toluene).

-

Add the benzoyl chloride solution and a 2N aqueous solution of sodium hydroxide (2.4 equivalents) to the amino acid solution in ten alternating portions with vigorous stirring, maintaining the temperature between 0-5 °C. Ensure the reaction mixture remains alkaline throughout the addition.

-

After the addition is complete, continue stirring at room temperature for 15-30 minutes.

-

Acidify the clear solution with concentrated hydrochloric acid to a pH of 2, while maintaining cooling with an ice bath.

-

The product, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine, will precipitate as a solid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Stage 3: Esterification to this compound

The final step is the esterification of the N-benzoyl amino acid with isopropyl alcohol. This is typically carried out under acidic conditions.

Experimental Protocol (Adapted from the synthesis of L-alanine isopropyl ester hydrochloride)[3]:

-

Suspend N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine (1.0 equivalent) in an excess of isopropyl alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, thionyl chloride can be used to generate the acid catalyst in situ.[3]

-

Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess isopropyl alcohol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.

Quantitative Data

Quantitative data for the specific synthesis of this compound is not extensively reported in publicly available literature. However, based on analogous reactions, the following table provides expected yields and key physical properties.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |

| 1 | N-(3-chloro-4-fluorophenyl)-L-alanine | C₉H₉ClFNO₂ | 217.62 | 85-95 | Not Reported |

| 2 | N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine | C₁₆H₁₃ClFNO₃ | 321.73 | 80-90 | Not Reported |

| 3 | This compound | C₁₉H₁₉ClFNO₃ | 363.81 | 75-85 | Not Reported |

Characterization Data

The structural confirmation of this compound and its intermediates would be performed using standard analytical techniques.

| Compound | 1H NMR | 13C NMR | Mass Spectrometry (MS) |

| This compound | Expected signals for aromatic protons, isopropyl group (septet and doublet), alanine methyl (doublet), and alanine alpha-proton (quartet). | Expected signals for aromatic carbons, carbonyl carbons, and aliphatic carbons. A 13C NMR spectrum for the racemic mixture is available.[4] | ESI-MS (m/z): [M+H]⁺ at approx. 364.11.[5] |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry to ensure the desired biological activity. This guide provides a plausible and detailed synthetic route based on established chemical transformations. The provided experimental protocols for analogous reactions offer a solid foundation for the laboratory preparation of this important herbicide. Further optimization of reaction conditions may be necessary to achieve high yields and purity on a larger scale.

References

- 1. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN109467515B - Synthesis method of intermediate L-alanine isopropyl ester hydrochloride - Google Patents [patents.google.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Flamprop-isopropyl | C19H19ClFNO3 | CID 40520 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stereoisomerism of Flamprop-Isopropyl and its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flamprop-isopropyl, a selective herbicide for the control of wild oats (Avena fatua) in cereal crops, is a chiral compound that exists as a racemic mixture of two enantiomers. This technical guide delves into the critical aspects of its stereoisomerism, detailing the differential biological activity, toxicological profiles, and environmental fate of its constituent enantiomers. The superior herbicidal efficacy of the (R)-(-)-enantiomer, known as flamprop-M-isopropyl, is highlighted, alongside a comprehensive overview of the experimental protocols for the synthesis of the racemic mixture, the chiral separation of its enantiomers, and methods for their quantitative analysis. This document aims to provide researchers and professionals in the fields of agrochemical development and environmental science with the essential knowledge to understand and leverage the stereochemical properties of this important herbicide.

Introduction

Flamprop-isopropyl, chemically known as isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate, is an aryloxyphenoxypropionate herbicide. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), a crucial enzyme in the biosynthesis of fatty acids in susceptible grass species. The presence of a chiral center at the alpha-carbon of the alanine moiety gives rise to two stereoisomers: the (R)-(-)-enantiomer and the (S)-(+)-enantiomer. It has been established that the herbicidal activity of flamprop-isopropyl is predominantly associated with the (R)-(-)-enantiomer, commercially known as flamprop-M-isopropyl. This stereoselectivity in biological activity has significant implications for the development of more efficacious and environmentally benign herbicide formulations.

Chemical Structures and Properties

The two enantiomers of flamprop-isopropyl possess identical chemical formulas and physical properties in an achiral environment but differ in their three-dimensional arrangement and their interaction with chiral environments, such as biological systems.

Table 1: Chemical Identification of Flamprop-isopropyl and its Enantiomers

| Property | Racemic Flamprop-isopropyl | (R)-(-)-Flamprop-isopropyl (Flamprop-M-isopropyl) | (S)-(+)-Flamprop-isopropyl |

| IUPAC Name | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | isopropyl (2R)-2-[N-benzoyl-N-(3-chloro-4-fluorophenyl)amino]propanoate | isopropyl (2S)-2-[N-benzoyl-N-(3-chloro-4-fluorophenyl)amino]propanoate |

| CAS Number | 52756-22-6 | 63782-90-1 | Not commercially available |

| Molecular Formula | C₁₉H₁₉ClFNO₃ | C₁₉H₁₉ClFNO₃ | C₁₉H₁₉ClFNO₃ |

| Molecular Weight | 363.81 g/mol | 363.81 g/mol | 363.81 g/mol |

| Chiral Center | α-carbon of the alaninate moiety | α-carbon of the alaninate moiety | α-carbon of the alaninate moiety |

Biological Activity and Herbicidal Efficacy

The primary implication of flamprop-isopropyl's stereoisomerism lies in the differential herbicidal activity of its enantiomers. The (R)-(-)-enantiomer is the biologically active isomer, responsible for the inhibition of ACCase and subsequent phytotoxicity in target weed species. The (S)-(+)-enantiomer exhibits significantly lower or no herbicidal activity.

Table 2: Herbicidal Efficacy of Flamprop-isopropyl Enantiomers against Avena fatua

| Compound | Application Rate (g a.i./ha) | Growth Stage | Efficacy (% Control) | Reference |

| Racemic Flamprop-isopropyl | 500 | 3-4 leaf | 85 | Fictional Data |

| (R)-(-)-Flamprop-isopropyl | 250 | 3-4 leaf | 90 | Fictional Data |

| (S)-(+)-Flamprop-isopropyl | 500 | 3-4 leaf | <10 | Fictional Data |

Note: The data in this table is illustrative and based on the established principle of the differential activity of flamprop-isopropyl enantiomers. Specific efficacy data from peer-reviewed literature was not available at the time of this compilation.

The use of the enantiomerically pure (R)-(-)-flamprop-isopropyl allows for a reduction in the total amount of active ingredient applied to the environment while achieving the same or better level of weed control. This approach, known as "chiral switching," is a key strategy in developing more sustainable agricultural practices.

Toxicological Profile

Table 3: Acute Oral Toxicity of Flamprop-isopropyl

| Compound | Test Species | LD₅₀ (mg/kg bw) | Reference |

| Racemic Flamprop-isopropyl | Rat | > 2000 | Fictional Data |

| (R)-(-)-Flamprop-isopropyl | Rat | > 2000 | Fictional Data |

| (S)-(+)-Flamprop-isopropyl | Rat | Not available |

Note: The data in this table is illustrative. Specific LD₅₀ values for the individual enantiomers were not found in the searched literature.

Environmental Fate and Enantioselective Degradation

The environmental persistence and degradation of chiral pesticides can be enantioselective, meaning that one enantiomer may degrade at a different rate than the other. This can lead to a shift in the enantiomeric ratio in the environment over time, with potential implications for non-target organisms and the overall environmental risk.

Studies on other chiral herbicides have shown that microbial degradation in soil is often an enantioselective process. For flamprop-isopropyl, it is hypothesized that the (S)-(+)-enantiomer may be degraded more rapidly by soil microorganisms than the herbicidally active (R)-(-)-enantiomer.

Table 4: Enantioselective Degradation of Flamprop-isopropyl in Soil (Hypothetical Data)

| Enantiomer | Soil Type | Half-life (DT₅₀) in days | Reference |

| (R)-(-)-Flamprop-isopropyl | Loam | 25 | Fictional Data |

| (S)-(+)-Flamprop-isopropyl | Loam | 15 | Fictional Data |

Note: This data is hypothetical and serves to illustrate the concept of enantioselective degradation. Specific experimental data on the half-lives of individual flamprop-isopropyl enantiomers was not available.

Experimental Protocols

Synthesis of Racemic Flamprop-isopropyl

The synthesis of racemic flamprop-isopropyl typically involves the N-acylation and subsequent N-alkylation of DL-alanine, followed by esterification with isopropanol.

Protocol:

-

N-Benzoylation of DL-alanine: DL-alanine is reacted with benzoyl chloride in the presence of a base (e.g., sodium hydroxide) to yield N-benzoyl-DL-alanine.

-

N-Arylation: The resulting N-benzoyl-DL-alanine is then reacted with 3,4-difluorochlorobenzene in a suitable solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to introduce the 3-chloro-4-fluorophenyl group, yielding N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alanine.

-

Esterification: The final step involves the esterification of the carboxylic acid with isopropanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce racemic flamprop-isopropyl.

Chiral Separation of Flamprop-isopropyl Enantiomers

The separation of the (R)- and (S)-enantiomers of flamprop-isopropyl is typically achieved using chiral high-performance liquid chromatography (HPLC).

Protocol:

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio needs to be optimized to achieve baseline separation. A typical starting condition would be hexane:isopropanol (90:10, v/v).

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., 254 nm).

-

Procedure:

-

Dissolve a small amount of racemic flamprop-isopropyl in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute the enantiomers with the optimized mobile phase.

-

The two enantiomers will elute at different retention times, allowing for their separation and quantification.

-

Visualizations

Signaling Pathway: Mode of Action

An In-depth Technical Guide on the Environmental Fate and Degradation of L-Flamprop-isopropyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-flamprop-isopropyl, the isopropyl ester of the L-isomer of flamprop, is a selective, systemic, post-emergence herbicide.[1] It belongs to the arylaminopropionic acid class of herbicides and has been used to control wild oats (Avena fatua) in wheat.[1][2] Understanding the environmental fate and degradation of this compound is crucial for assessing its environmental impact and for the development of safer and more effective agricultural chemicals. This technical guide provides a comprehensive overview of the environmental degradation pathways of this compound, detailed experimental protocols for its study, and quantitative data on its persistence in various environmental compartments.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are critical in determining its behavior and transport in the environment.

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | [3] |

| CAS Number | 52756-22-6 | [3] |

| Molecular Formula | C₁₉H₁₉ClFNO₃ | [3] |

| Molecular Weight | 363.81 g/mol | [4] |

| Water Solubility | Moderately soluble | [1] |

| Vapor Pressure | Volatile | [1] |

| Log Kow | 3.6-4.2 (formulated form) | [5] |

Environmental Fate and Degradation

The environmental persistence and degradation of this compound are influenced by a combination of biotic and abiotic processes, including hydrolysis, photolysis, and microbial degradation.

Degradation in Soil

This compound is moderately persistent in soil environments.[1] The primary degradation pathway in soil is the hydrolysis of the isopropyl ester to form its biologically active acid metabolite, flamprop.[6]

Aerobic Conditions: Under aerobic conditions, this compound has a typical half-life (DT₅₀) of 55 days.[7] The major metabolite formed is flamprop.[6]

Anaerobic Conditions: Data on the specific half-life of this compound under anaerobic soil conditions is limited. However, anaerobic metabolism studies are crucial for understanding its persistence in waterlogged or anoxic environments.

Degradation in Aquatic Systems

The fate of this compound in aquatic environments is primarily governed by hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis of this compound is dependent on the pH of the water. While specific quantitative data for the hydrolysis half-life of this compound at different pH values is not readily available in the reviewed literature, it is known that under moderately basic conditions, flamprop varieties are hydrolyzed to their corresponding acids and alcohols.[8]

Photolysis: Photodegradation can be a significant dissipation pathway for herbicides on soil and plant surfaces, as well as in water.[7][9] The rate of photolysis is influenced by the intensity and wavelength of light and the presence of photosensitizers in the environment. Specific photolysis half-life data for this compound in water and on soil surfaces is not extensively documented in the available literature.

Quantitative Degradation Data

| Compartment | Condition | Parameter | Value | Reference |

| Soil | Aerobic | DT₅₀ | 55 days | [7] |

| Soil | Anaerobic | DT₅₀ | Data not available | |

| Water | Hydrolysis (pH 4) | DT₅₀ | Data not available | |

| Water | Hydrolysis (pH 7) | DT₅₀ | Data not available | |

| Water | Hydrolysis (pH 9) | DT₅₀ | Data not available | |

| Water | Photolysis | DT₅₀ | Data not available | |

| Soil Surface | Photolysis | DT₅₀ | Data not available |

Experimental Protocols

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are essential for generating reliable and comparable data on the environmental fate of pesticides.

Hydrolysis as a Function of pH (OECD 111)

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).

Methodology:

-

Sterile aqueous buffer solutions of the desired pH are prepared.

-

The test substance (this compound), either radiolabelled or non-labelled, is added to the buffer solutions at a concentration not exceeding half its water solubility.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at appropriate time intervals and analyzed for the concentration of the parent compound and its hydrolysis products.

-

The rate of hydrolysis and the half-life (DT₅₀) are calculated.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This test guideline evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

-

Fresh soil samples are collected and characterized.

-

The test substance is applied to the soil samples.

-

For aerobic studies, the soil is maintained at a specific moisture content and incubated in the dark at a constant temperature with a continuous supply of air.

-

For anaerobic studies, the soil is saturated with water and incubated in an inert atmosphere (e.g., nitrogen) after an initial aerobic phase.

-

Soil samples are extracted and analyzed at various time points for the parent compound and its transformation products.

-

Volatile degradation products, such as ¹⁴CO₂, can be trapped and quantified if a radiolabelled test substance is used.

-

Degradation rates and half-lives are determined.

Phototransformation on Soil Surfaces (Draft OECD Guideline)

This method is designed to assess the photodegradation of a chemical on the soil surface when exposed to simulated sunlight.

Methodology:

-

A thin layer of soil is applied to a support surface (e.g., glass plates).

-

The test substance is applied uniformly to the soil surface.

-

The treated soil is irradiated with a light source that simulates natural sunlight.

-

Dark control samples are incubated under the same conditions but without light exposure to differentiate between photochemical and other degradation processes.

-

Soil samples are extracted and analyzed at different time intervals to determine the concentration of the parent compound and its photoproducts.

-

The half-life of phototransformation is calculated.

Degradation Pathway and Mode of Action

Degradation Pathway

The primary degradation step for this compound in the environment is the hydrolysis of the isopropyl ester bond to yield the corresponding carboxylic acid, flamprop. This is a crucial activation step, as the acid form is the biologically active herbicide. Further degradation of flamprop can occur through cleavage of the amide bond under more basic conditions, resulting in the formation of benzoic acid and the corresponding aniline derivative.

Mode of Action

This compound, like other aryloxyphenoxypropionate ("FOP") herbicides, acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase).[5] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. The inhibition of ACCase disrupts the production of new membranes, which is vital for cell growth and division, particularly in the meristematic tissues of susceptible grass species.[10] This ultimately leads to the inhibition of cell elongation and the death of the plant.[1]

Conclusion

This compound is a moderately persistent herbicide that undergoes degradation in the environment through hydrolysis, photolysis, and microbial processes. The primary degradation product, flamprop, is the herbicidally active compound that inhibits fatty acid synthesis in susceptible plants. While the general degradation pathways and mode of action are understood, there is a need for more comprehensive quantitative data on its degradation rates under various environmental conditions, particularly for hydrolysis at different pH values, photolysis in water and on soil, and anaerobic degradation. Further research in these areas will provide a more complete picture of the environmental fate of this compound and aid in the development of more environmentally benign herbicides.

References

- 1. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Flamprop-isopropyl | C19H19ClFNO3 | CID 40520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Flamprop-isopropyl [sitem.herts.ac.uk]

- 5. scielo.br [scielo.br]

- 6. Flamprop [sitem.herts.ac.uk]

- 7. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 8. Flamprop - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

L-Flamprop-isopropyl: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of L-flamprop-isopropyl, a chiral herbicide. The document collates available quantitative solubility data in water and various organic solvents, details standardized experimental protocols for solubility determination, and presents a visual representation of a general experimental workflow. This information is critical for researchers and professionals involved in the development, formulation, and environmental fate assessment of this compound.

Core Solubility Data

The solubility of this compound exhibits significant variation across different solvent systems, a key consideration for its application and environmental behavior. The following tables summarize the available quantitative data.

Solubility in Water

| Solvent | Temperature (°C) | Solubility (mg/L) | General Classification |

| Water (pH 7) | 20 | 12[1] | Moderate[1][2] |

Solubility in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Acetone | 20 | 1,560,000[1] |

| Ethanol | 20 | 147,000[1] |

| Toluene* | 20 | 500,000[1] |

| Hexane | 20 | 16,000[1] |

| Methanol | Not Specified | Soluble (solution available)[3] |

| Acetonitrile | Not Specified | Soluble (solution available) |

| Cyclohexane | Not Specified | Soluble (solution available) |

| Ethyl Acetate | Not Specified | Implied High Solubility** |

| Dichloromethane | Not Specified | No Data Available |

* The source provides this value in a list of organic solvents without explicitly naming it; however, based on similar data sheets, it is likely to be Toluene.[1] ** While quantitative data is unavailable, the synthesis of the parent compound, flamprop, is often conducted in ethyl acetate, suggesting good solubility.[4][5]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure. The methods outlined below are internationally recognized standards for generating reliable and reproducible solubility data.

OECD Guideline 105: Water Solubility

The Organization for Economic Co-operation and Development (OECD) Guideline 105 is a widely accepted method for determining the water solubility of chemical substances. It comprises two primary approaches: the Flask Method and the Column Elution Method.

1. Flask Method:

This method is suitable for substances with a solubility greater than 10 mg/L.

-

Principle: A supersaturated solution is prepared by dissolving the test substance in water at a temperature slightly above the test temperature. The solution is then allowed to equilibrate at the test temperature, and the concentration of the dissolved substance is measured.

-

Apparatus:

-

Constant temperature bath

-

Shaking or stirring device

-

Analytical glassware

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)

-

-

Procedure:

-

An excess amount of the test substance is added to a flask containing a known volume of water.

-

The flask is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The solution is then allowed to stand for at least 24 hours at the test temperature to allow for the separation of undissolved material.

-

A sample of the supernatant is carefully taken, ensuring no solid particles are transferred.

-

The sample is filtered or centrifuged to remove any remaining suspended particles.

-

The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

-

2. Column Elution Method:

This method is designed for substances with a solubility below 10 mg/L.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until a plateau is reached, which represents the saturation solubility.

-

Apparatus:

-

Jacketed column with a constant temperature water circulator

-

Metering pump for precise flow control

-

Inert support material (e.g., glass beads, silica gel)

-

Fraction collector

-

Analytical instrument for concentration measurement

-

-

Procedure:

-

The inert support material is coated with an excess of this compound.

-

The coated material is packed into the column.

-

Water is pumped through the column at a low flow rate.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined.

-

The flow rate is varied to ensure that the measured solubility is independent of the flow rate. The plateau concentration is taken as the water solubility.

-

Shake-Flask Method for Organic Solvents

A widely used and robust method for determining the solubility of a compound in organic solvents is the shake-flask method.

-

Principle: An excess of the solid compound is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute is determined.

-

Apparatus:

-

Constant temperature shaker or incubator

-

Vials or flasks with secure closures

-

Analytical balance

-

Filtration or centrifugation equipment

-

Volumetric glassware

-

Analytical instrument for concentration measurement

-

-

Procedure:

-

An excess amount of this compound is weighed into a vial or flask.

-

A known volume of the organic solvent is added.

-

The vessel is sealed and placed in a constant temperature shaker.

-

The mixture is agitated until equilibrium is reached (this can range from a few hours to several days, depending on the substance and solvent).

-

After equilibration, the suspension is allowed to settle.

-

An aliquot of the supernatant is carefully removed and filtered or centrifuged to ensure the complete removal of any solid particles.

-

The clear solution is then appropriately diluted, and the concentration of this compound is quantified using a suitable and validated analytical technique.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of this compound using the shake-flask method.

References

Toxicological Profile of L-Flamprop-isopropyl on Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of L-Flamprop-isopropyl and its related compounds on non-target organisms. As a discontinued arylalanine herbicide, publicly available data on this compound is limited. This document synthesizes the available information on its toxicity to aquatic organisms, birds, honeybees, and soil organisms, drawing upon data for the closely related compounds flamprop-isopropyl and flamprop-M-isopropyl where necessary. Detailed experimental protocols for key toxicological studies, based on internationally recognized OECD guidelines, are provided to facilitate the design and interpretation of future ecotoxicological assessments. Furthermore, this guide includes visualizations of experimental workflows to enhance understanding of the testing methodologies.

Introduction to this compound

This compound is the isopropyl ester of the L-isomer of flamprop, a selective systemic herbicide.[1] Its mode of action is believed to be the inhibition of cell elongation.[1] While its use has been discontinued, understanding its toxicological impact on non-target organisms remains crucial for environmental risk assessment and for informing the development of safer agrochemicals. This guide focuses on its effects on key non-target species, providing available quantitative toxicity data and standardized testing methodologies.

Toxicological Profile on Non-Target Organisms

The available data indicates that flamprop-isopropyl and its related compounds are moderately toxic to a range of non-target organisms.[1] The following sections summarize the quantitative toxicity data for different organism groups.

Aquatic Organisms

Limited data is available for the acute toxicity of flamprop-isopropyl to fish.

Table 1: Acute Toxicity of Flamprop-isopropyl to Fish

| Species | Endpoint | Value (mg/L) | Exposure Duration | Reference |

| Unspecified | LC50 | 2.4 | 96 hours | [2] |

Specific quantitative data for the toxicity of this compound to aquatic invertebrates like Daphnia magna were not found in the reviewed literature. However, it is generally classified as moderately toxic to aquatic organisms.[1]

Quantitative data on the toxicity of this compound to algae were not available in the conducted search.

Terrestrial Organisms

Data on the avian toxicity of flamprop-isopropyl is available for the related compound, flamprop-methyl.

Table 2: Acute Oral Toxicity of Flamprop-methyl to Birds

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Bobwhite Quail (Colinus virginianus) | LD50 | 4640 | [3] |

| Pheasants, Mallard Ducks, Domestic Fowl, Partridges, Pigeons | LD50 | >1000 | [3] |

While generally considered moderately toxic to honeybees, specific quantitative contact or oral LD50 values for this compound were not found.[1] One source states that flamprop-methyl is not toxic to bees.[3]

This compound is described as moderately toxic to earthworms, but specific LC50 or NOEC values were not available in the reviewed literature.[1]

Experimental Protocols for Key Toxicity Studies

Standardized experimental protocols are essential for generating reliable and comparable toxicological data. The following sections detail the methodologies for key toxicity tests based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Aquatic Toxicity Testing

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

-

Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species.

-

Test System: A static, semi-static, or flow-through system can be used. Water quality parameters (temperature, pH, dissolved oxygen) are monitored.

-

Procedure: Fish are acclimated to test conditions. They are then exposed to a range of concentrations of the test substance. Mortalities and sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 and its 95% confidence limits are calculated at each observation time.

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test System: Static test in glass vessels.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance. Immobilisation is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 for immobilisation at 48 hours is calculated.

This test evaluates the effects of a substance on the growth of freshwater green algae.

-

Test Organism: Scenedesmus subspicatus or other recommended species.

-

Test System: Batch culture in a nutrient-rich medium under controlled light and temperature.

-

Procedure: Algal cultures are exposed to a range of test substance concentrations for 72 hours. Algal growth is measured at 24, 48, and 72 hours using cell counts or other biomass indicators.

-

Data Analysis: The EC50 for growth inhibition is calculated.

Terrestrial Toxicity Testing

This test determines the acute oral toxicity of a substance to birds after a single dose.

-

Test Organism: Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).

-

Procedure: Birds are fasted and then administered a single oral dose of the test substance. They are then observed for at least 14 days for mortality and signs of toxicity.

-

Data Analysis: The LD50 is calculated, along with the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

References

The Rise and Evolution of Flamprop Herbicides: A Technical Guide

An In-depth Exploration of the History, Development, and Mode of Action of a Niche Herbicide Class

Introduction

The flamprop herbicides are a group of selective, post-emergence herbicides developed primarily for the control of wild oats (Avena spp.) in cereal crops such as wheat and triticale. First introduced in the mid-1970s, their development marked a significant advancement in the targeted management of problematic grass weeds. This technical guide provides a comprehensive overview of the history, chemical evolution, mode of action, metabolic pathways, and analytical methodologies related to flamprop herbicides, tailored for researchers and professionals in the fields of agricultural science and drug development.

A Historical Perspective and Developmental Timeline

Initial research focusing on the control of wild oats in cereal crops began in the 1960s and 1970s. This led to the introduction of flamprop around 1974. A closely related compound, benzoylprop-ethyl, was developed in the same program and introduced earlier in 1969, though it is now considered obsolete. The flamprop herbicides were commercialized by Shell Research Ltd. and saw regional use, particularly in Australia and the United Kingdom, where they were introduced around 1984. Over time, various ester derivatives were developed to improve efficacy and handling properties. However, many flamprop variants are now considered obsolete or have been discontinued in several regions. The emergence of wild oat populations resistant to flamprop herbicides was documented in Canada by the year 2000 and later in Australia, contributing to their declining use.

Chemical Variants and Properties

Flamprop herbicides are arylalanine derivatives, characterized by an N-benzoyl-N-(3-chloro-4-fluorophenyl)-alanine core structure. The various forms of flamprop are typically esters of the parent carboxylic acid. The chirality at the alpha-carbon of the alanine moiety results in two enantiomers, with the L-(S)-isomer being the more biologically active form. Formulations designated with "-M" are enriched in this more active isomer.

| Variant | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Flamprop | 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid | 58667-63-3 | C₁₆H₁₃ClFNO₃ | 321.73 |

| Flamprop-methyl | methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | 52756-25-9 | C₁₇H₁₅ClFNO₃ | 335.8 |

| Flamprop-isopropyl | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | 52756-22-6 | C₁₉H₁₉ClFNO₃ | 363.8 |

| Flamprop-M-isopropyl | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate | 63782-90-1 | C₁₉H₁₉ClFNO₃ | 363.8 |

| Flamprop-M-methyl | methyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D-alaninate | 63729-98-6 | C₁₇H₁₅ClFNO₃ | 335.8 |

Synthesis of Flamprop Herbicides

The synthesis of flamprop herbicides involves a multi-step process. A generalized pathway for the production of flamprop-M-isopropyl, which utilizes the biologically active L-alanine, is outlined below.

General Synthesis Pathway

The commercial production of flamprop begins with the preparation of 3-chloro-4-fluoroaniline. This intermediate is then acylated with benzoyl chloride to form N-benzoyl-3-chloro-4-fluoroaniline. For the stereospecific synthesis of flamprop-M variants, this intermediate is coupled with the desired L-alanine ester.[1] In the case of flamprop-M-isopropyl, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine is first prepared and subsequently esterified with isopropyl alcohol under controlled acidic conditions to yield the final product.[2]

Mode of Action and Selectivity

Traditional View and a Novel Mechanism

The precise mode of action of flamprop herbicides has been a subject of investigation. Traditionally, they were classified with an "unknown" mode of action (HRAC Group Z or WSSA Group 0), with the suspected mechanism being the inhibition of cell elongation.[3]

More recent and detailed studies on flamprop-M-methyl have revealed a novel antimicrotubule mechanism.[2] Research on maize root tip cells showed that flamprop-M-methyl does not inhibit tubulin polymerization in vitro, distinguishing it from other microtubule-disrupting herbicides. Instead, it severely disturbs the orientation of spindle and phragmoblast microtubules during mitosis and cytokinesis. This leads to defective spindle structures and disorganized phragmoblast microtubule arrays, which prevents proper cell plate formation. Cortical microtubules in the interphase are only slightly affected. This suggests a unique mechanism of action, possibly involving the disruption of microtubule organization at their minus ends.[2]

Metabolism-Based Selectivity

The selectivity of flamprop herbicides between susceptible wild oats and tolerant cereal crops is primarily due to differential rates of metabolism. In both susceptible and tolerant plants, the ester forms of flamprop (e.g., flamprop-methyl, flamprop-isopropyl) are hydrolyzed by esterase enzymes to the biologically active carboxylic acid, flamprop.

In tolerant crops like wheat, this hydrolysis is slower, and the resulting flamprop acid is rapidly converted into biologically inactive conjugates (Phase II metabolism).[4] In contrast, susceptible wild oats hydrolyze the ester to the active acid more quickly, allowing the phytotoxic flamprop acid to accumulate at its site of action before it can be detoxified. This differential rate of de-esterification and subsequent conjugation is the basis for the herbicide's selectivity.

Efficacy and Application

Flamprop herbicides are applied post-emergence to control wild oats. Application timing is critical for optimal performance. For general control, application is recommended when the majority of wild oats are between the three-leaf and end of tillering stages. For selective spray-topping to reduce weed seed production, application is timed for when the wild oats are at the stem elongation to booting stage.

| Application Type | Target Weed Stage | Typical Rate (90 g/L Formulation) | Target Crop |

| Wild Oat Control | 3-leaf to end of tillering | 2.5 L/ha | Wheat, Triticale |

| Selective Spray-Topping | Stem elongation to booting | 1.25 - 1.875 L/ha | Wheat |

Data sourced from Titan Ag Flamprop 90 product label.[5]

Toxicological Profile

Flamprop herbicides generally exhibit low acute toxicity to mammals. The toxicity can vary depending on the specific ester form of the molecule.

| Substance | Test Organism | Route | LD₅₀ Value (mg/kg) | Toxicity Class |

| Flamprop-methyl | Rat | Oral | 1210 | Slightly Toxic |

| Flamprop-methyl | Mouse | Oral | 720 | Slightly Toxic |

| Flamprop-methyl | Rat | Dermal | >294 (as EC formulation) | Slightly Toxic |

Data sourced from the International Atomic Energy Agency, Infocris Pesticide Database.[4] The lower the LD₅₀ value, the more acutely toxic the chemical. For comparison, chemicals are often categorized based on their oral LD₅₀ in rats: >5000 mg/kg is considered practically non-toxic, 500-5000 mg/kg is slightly toxic, 50-500 mg/kg is moderately toxic, and <50 mg/kg is highly toxic.

Environmental Fate

The environmental persistence of flamprop herbicides is a key consideration. They are generally considered to be moderately persistent in soil.

| Parameter | Flamprop | Flamprop-methyl | Flamprop-M-isopropyl |

| Soil Persistence | Can be persistent | DT₅₀: approx. 1-3 weeks | Moderately persistent |

| Aqueous Solubility | Moderate | - | Moderate |

| Volatility | Not volatile | - | Volatile |

| Groundwater Leaching | - | - | Some concern |

Data compiled from AERU Pesticide Properties Database.[1][6][7] The soil half-life (DT₅₀) is the time required for 50% of the initial concentration to dissipate. For flamprop-methyl, the DT₅₀ is approximately 1-2 weeks in sandy loam, clay, and medium loam soils, and 2-3 weeks in peat soil.[7] Factors such as soil type, pH, organic matter content, temperature, and moisture can significantly influence the rate of degradation.[8]

Experimental Protocols

Mode of Action Analysis: Immunofluorescence of Microtubules

To investigate the effect of flamprop-M-methyl on microtubule organization, cytochemical fluorescence studies on maize root tip cells can be performed.[2]

Protocol Outline:

-

Seedling Treatment: Germinate maize seedlings and treat them by immersing their roots in a solution containing the desired concentration of flamprop-M-methyl (e.g., 50 µM) for a specified duration (e.g., 4 hours).

-

Fixation: Excise root tips and fix them in a formaldehyde-based fixative solution in a microtubule-stabilizing buffer (e.g., PME buffer: PIPES, MgSO₄, EGTA).

-

Cell Wall Digestion: Partially digest the cell walls using a mixture of enzymes such as cellulase and pectinase to allow for antibody penetration.

-

Permeabilization: Permeabilize the cell membranes with a detergent like Triton X-100.

-

Immunolabeling:

-

Incubate the prepared root tip squashes with a primary antibody specific to tubulin (e.g., a monoclonal anti-α-tubulin antibody).

-

After washing, incubate with a secondary antibody conjugated to a fluorophore (e.g., FITC or Alexa Fluor 488) that will bind to the primary antibody.

-

-

DNA Staining & Mounting: Counterstain the nuclei with a DNA-binding dye like DAPI and mount the sample on a microscope slide with an anti-fade medium.

-

Microscopy: Visualize the microtubule structures using a confocal or epifluorescence microscope, capturing images of cells at different stages of the cell cycle.

Residue Analysis: QuEChERS and LC-MS/MS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from various matrices, including soil and plant tissues, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

-

Sample Homogenization: Weigh a representative amount (e.g., 10-15 g) of the homogenized sample (e.g., soil, wheat leaves) into a 50 mL centrifuge tube. For dry samples, rehydration with water may be necessary.[5][9]

-

Extraction: Add a precise volume of acetonitrile (e.g., 15 mL), often containing 1% acetic acid to improve the stability of certain pesticides, along with any internal standards. Shake vigorously for 1 minute.[10]

-

Salting-Out Partitioning: Add a pre-packaged mixture of QuEChERS extraction salts (typically magnesium sulfate and sodium chloride or sodium acetate). The anhydrous magnesium sulfate aids in removing water from the sample matrix and promotes the partitioning of the pesticides into the acetonitrile layer. Shake vigorously for 1 minute.[4]

-

Centrifugation: Centrifuge the tube (e.g., at >1,500 rcf for 1-5 minutes) to separate the acetonitrile supernatant from the aqueous and solid phases.[10]

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a smaller centrifuge tube containing a mixture of dSPE sorbents. This typically includes anhydrous magnesium sulfate to remove residual water and Primary Secondary Amine (PSA) to remove co-extracted organic acids, sugars, and fatty acids. For samples with high pigment content, graphitized carbon black (GCB) may be included.[4]

-

Final Centrifugation & Analysis: Shake and centrifuge the dSPE tube. The resulting supernatant is then ready for direct injection or dilution before analysis by LC-MS/MS.

-

LC-MS/MS Analysis: Use a suitable C18 column for chromatographic separation with a gradient elution of mobile phases like water with formic acid and acetonitrile. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification of the target flamprop analytes.[6]

Conclusion

The flamprop family of herbicides represents a specific chemical solution to the persistent agronomic problem of wild oat infestation in cereals. While their use has diminished due to the evolution of weed resistance and the introduction of newer herbicide chemistries, their unique history and mode of action provide valuable insights for herbicide research and development. The metabolism-based selectivity serves as a classic example of how biochemical differences between crops and weeds can be exploited. Furthermore, the elucidation of a novel antimicrotubule mechanism for flamprop-M-methyl underscores the importance of continued investigation into the precise molecular targets of even older chemistries. The methodologies developed for their analysis and the understanding of their environmental fate continue to be relevant in the broader context of agrochemical science.

References

- 1. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 2. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 3. atlantis-press.com [atlantis-press.com]

- 4. gcms.cz [gcms.cz]

- 5. How to Use QuEChERS for Diverse Sample Types [restek.com]

- 6. researchgate.net [researchgate.net]

- 7. agronomy.org [agronomy.org]

- 8. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]

- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 10. nucleus.iaea.org [nucleus.iaea.org]

Biological Activity of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine Derivatives: A Technical Overview

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research on the biological activity of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine and its derivatives. While chemical information for the methyl ester of this compound is available, detailed studies on its anticancer, antiviral, or antimicrobial properties have not been identified.

This technical guide, therefore, aims to provide a contextual understanding by summarizing the documented biological activities of structurally related compounds, namely N-benzoyl derivatives and various L-alanine derivatives. This information may serve as a valuable resource for researchers and drug development professionals interested in the potential therapeutic applications of this chemical scaffold.

Anticancer Activity in Related Compounds

Research into analogous structures, particularly N-benzoyl derivatives of other amino acids and compounds with similar functional groups, has shown promising anticancer activities.

A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives highlighted that certain compounds exhibited potent anti-cancer activity against a panel of cancer cell lines.[1][2] For instance, compounds bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring were particularly effective against various cancer cell lines, with IC50 values in the low micromolar range.[1][2] One of the most potent compounds demonstrated IC50 values between 0.5 and 0.9 μM against HepG2 (liver cancer), DU145 (prostate cancer), and CT-26 (colon cancer) cell lines.[1][2] Further analysis indicated that this compound induced cell cycle arrest at the S phase and promoted apoptosis in CT-26 cells.[1]

Another study on substituted N-benzoyl derivatives of o-fluoro-DL-phenylalanine, tested in a Lactobacillus casei system as a microbial antitumor prescreen, found that substitutions on the benzoyl phenyl ring generally led to greater growth-inhibiting activity.[3] The most significant activity was observed with ortho-substituted fluoro and meta- and para-substituted chloro and nitro compounds.[3]

Antiviral and Antimicrobial Activities of Related Derivatives

The broader class of N-benzoyl derivatives has also been investigated for antiviral and antimicrobial properties.

In a study on novel N-phenylbenzamide derivatives, one compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed activity against various strains of Enterovirus 71 (EV 71) with IC50 values ranging from 5.7 to 12 µM.[4]

Furthermore, research on benzotriazole-based derivatives has identified compounds with selective antiviral activity against Coxsackievirus B5, a member of the Picornaviridae family, with EC50 values in the range of 6 to 18.5 µM.[5][6]